Pulixin

Antimalarial Plasmodium falciparum Asexual stage inhibition

Pulixin (CAS: 2826264-81-5), chemically identified as 3-amino-7,9-dihydroxy-1-methyl-6H-benzo[c]chromen-6-one, is a fungal metabolite isolated from Purpureocillium lilacinum. It is a small molecule inhibitor with a molecular weight of 257.24 g/mol.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Cat. No. B15143311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulixin
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)N
InChIInChI=1S/C14H11NO4/c1-6-2-7(15)3-11-12(6)9-4-8(16)5-10(17)13(9)14(18)19-11/h2-5,16-17H,15H2,1H3
InChIKeyKAASRWALAPIHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pulixin (2826264-81-5) Procurement Guide: A Fungal-Derived Benzo[c]chromen-6-one for Dual-Stage Antimalarial Research


Pulixin (CAS: 2826264-81-5), chemically identified as 3-amino-7,9-dihydroxy-1-methyl-6H-benzo[c]chromen-6-one, is a fungal metabolite isolated from Purpureocillium lilacinum [1]. It is a small molecule inhibitor with a molecular weight of 257.24 g/mol [2]. Its primary biological relevance lies in its dual activity against the malaria parasite Plasmodium falciparum, inhibiting both the transmission (sexual) stage in mosquitoes and the asexual proliferation stage in human blood [1].

Pulixin: Why Class-Level Interchangeability with Other Fungal Metabolites Is Not Warranted


Generic substitution within the class of fungal metabolites targeting Plasmodium is not scientifically valid due to significant variations in their molecular targets, potency profiles across the parasite life cycle, and selectivity indices. Compounds like Pulixin, Asperaculane B, and P-orlandin, while all of fungal origin and possessing antiplasmodial activity, differ fundamentally. For example, Pulixin targets the FREP1-parasite interaction [1], whereas others may act through different mechanisms or lack robust dual-stage inhibition. Furthermore, their quantitative efficacy against asexual and sexual stages varies considerably, with Pulixin exhibiting a distinct combination of high potency against asexual stages (EC50 = 47 nM) and moderate transmission-blocking activity (EC50 = 11 µM) [2]. These differences underscore the need for compound-specific selection based on experimental objectives, not broad class assumptions.

Quantitative Differentiation of Pulixin: A Comparator-Based Evidence Guide


Superior Potency in Inhibiting Asexual P. falciparum Proliferation Compared to Asperaculane B

Pulixin inhibits the proliferation of asexual-stage Plasmodium falciparum with an EC50 of 47 nM [1]. In a cross-study comparison, the structurally related fungal metabolite Asperaculane B exhibits an IC50 of 3 µM against asexual-stage P. falciparum [2].

Antimalarial Plasmodium falciparum Asexual stage inhibition

Differential Transmission-Blocking Activity Compared to Asperaculane B

Pulixin blocks the transmission of P. falciparum to mosquitoes with an EC50 of 11 µM, as determined by Standard Membrane Feeding Assay (SMFA) [1]. In a cross-study comparison, the structurally similar fungal metabolite Asperaculane B has a reported IC50 of 7.89 µM for transmission blocking [2].

Malaria transmission Transmission-blocking Plasmodium falciparum

Unique Mechanism of Action Among Fungal Antimalarials: FREP1 Inhibition

Pulixin is a validated inhibitor of the FREP1-parasite interaction, a specific and recently discovered malaria transmission pathway [1]. Unlike many other antimalarial fungal metabolites that may have undefined targets or act broadly, Pulixin's mechanism is well-defined and distinct. For instance, P-orlandin is also reported to prevent FREP1 binding, but its quantitative activity on transmission is less well-defined , and it lacks the potent dual-stage inhibition of Pulixin. This specific mechanism provides a clear advantage for targeted research.

FREP1 Mechanism of action Transmission-blocking

Favorable Cytotoxicity Profile in Human Cells

Pulixin exhibits no general cytotoxic effects on human cells at concentrations up to 116 µM [1]. This indicates a favorable safety window, especially considering its potent anti-plasmodial activity at low nanomolar concentrations (47 nM).

Cytotoxicity Selectivity Safety

Targeted Research Applications for Pulixin: Translating Dual-Stage Activity into Scientific Outcomes


Primary Tool for Investigating Dual-Stage Antimalarial Activity

Researchers investigating compounds that simultaneously inhibit both the human blood-stage and mosquito transmission-stage of P. falciparum should prioritize Pulixin. Its validated high potency against asexual parasites (EC50 = 47 nM) combined with its proven transmission-blocking activity (EC50 = 11 µM) [1] makes it an ideal chemical probe for dissecting the interplay between these two critical stages of the parasite life cycle.

Mechanistic Studies on the FREP1-Mediated Malaria Transmission Pathway

Pulixin serves as a critical tool compound for laboratories studying the FREP1-parasite interaction [1]. Its well-defined mechanism allows researchers to use it as a positive control in binding assays and to elucidate downstream signaling events and functional consequences of disrupting this specific transmission pathway.

Building and Screening Compound Libraries Focused on Novel Antimalarial Chemotypes

Given its novel benzo[c]chromen-6-one scaffold [1] and its distinct combination of potency and selectivity (cytotoxicity window >2,400-fold) [1], Pulixin is a high-value addition to compound libraries for screening against drug-resistant malaria strains or for identifying synergistic partners in combination therapy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pulixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.